molecular formula C21H22N2O3 B5062306 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide

Cat. No.: B5062306
M. Wt: 350.4 g/mol
InChI Key: MZQIYFSXGHLSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide is a benzamide derivative featuring a 3,5-dimethylisoxazole moiety at the 4-position of the benzamide ring and an N-linked 2-ethylphenyl substituent. Its molecular formula is C₂₁H₂₃N₂O₃ (molecular weight: 357.42 g/mol).

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-16-7-5-6-8-20(16)22-21(24)17-9-11-18(12-10-17)25-13-19-14(2)23-26-15(19)3/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQIYFSXGHLSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323169
Record name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790683-80-6
Record name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Attachment of the Benzamide Group: The benzamide group can be introduced through a coupling reaction between the oxazole derivative and 2-ethylphenylamine.

Chemical Reactions Analysis

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring.

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the benzamide ring and the N-linked aromatic group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Benzamide Substituent N-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy] 2-ethylphenyl C₂₁H₂₃N₂O₃ 357.42 Ethyl group enhances lipophilicity
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-methyl-3-sulfamoylphenyl)benzamide 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy] 4-methyl-3-sulfamoylphenyl C₂₀H₂₁N₃O₅S 415.46 Sulfamoyl group increases polarity
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-phenylethyl)benzamide 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy] 2-phenylethyl C₂₆H₂₅N₂O₃ 413.49 Extended hydrophobic chain
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methylphenyl)benzamide 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy] 2-methylphenyl C₂₀H₂₀N₂O₃ 336.39 Methyl group reduces steric hindrance
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]benzamide 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy] Unsubstituted benzamide C₁₄H₁₄N₂O₃ 258.27 Minimal steric bulk; intermediate for synthesis

Key Observations :

  • Steric Effects : The ethyl substituent introduces moderate steric bulk, which may influence binding interactions compared to smaller groups (e.g., methyl) or polar substituents (e.g., sulfamoyl).
  • Synthetic Accessibility : Analogs like 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide are simpler intermediates, while the target compound requires multi-step synthesis involving coupling reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.